molecular formula C6H6N4O B569754 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL CAS No. 117883-60-0

5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

Cat. No.: B569754
CAS No.: 117883-60-0
M. Wt: 150.141
InChI Key: JSHVYBJJMVGCDL-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol (CAS Registry Number: 117883-60-0) is a high-purity heterocyclic organic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 6 H 6 N 4 O and a molecular weight of 150.14 g/mol, it belongs to the fused bicyclic pyrazolopyrazine family, a class of nitrogen-rich heterocycles known for their significant pharmacological potential . This compound is characterized by a fused aromatic system containing a pyrazole ring and a pyrazine ring. The structure features multiple hydrogen bond donor and acceptor sites, contributing to its ability to interact with various biological targets. Calculated physical properties include a density of 1.6±0.1 g/cm³, a boiling point of 324.9±37.0 °C at 760 mmHg, and a flash point of 150.3±26.5 °C . Researchers can utilize this chemical as a key scaffold for constructing more complex molecules. Its structure is amenable to further functionalization via electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the generation of diverse compound libraries for biological screening . As a building block, this compound is For Research Use Only (RUO). It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations, making use of appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-2-7-5-4(8-3)6(11)10-9-5/h2H,1H3,(H2,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHVYBJJMVGCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721307
Record name 5-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117883-60-0
Record name 5-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating Synthetic Methodologies for 5 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Ol and Advanced Derivatives

Strategic Approaches to the Pyrazolo[3,4-B]pyrazine Core Synthesis

The construction of the pyrazolo[3,4-b]pyrazine nucleus predominantly relies on the principle of building a pyrazine (B50134) ring onto a pre-existing, suitably functionalized pyrazole (B372694) precursor. This approach is favored due to the ready availability and diverse reactivity of 5-aminopyrazole derivatives, which serve as key building blocks. nih.govbeilstein-journals.orgmdpi.com The core strategy involves the condensation of a 5-aminopyrazole, often activated at the 4-position, with a two-carbon synthon that provides the remaining atoms for the pyrazine ring.

A prevalent method involves the use of o-aminonitrosopyrazoles, which can react with various active methylene compounds to form the bicyclic system. For instance, the reaction of o-aminonitrosopyrazoles with cyclic β-diketones has been shown to yield pyrazolo[3,4-b]pyrazines, with the reaction conditions influencing the product yield. nih.gov Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, often leading to higher yields in shorter reaction times. nih.gov

Synthetic Pathways to 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL

The synthesis of the specifically substituted this compound, which can exist in tautomeric equilibrium with 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one, follows the general strategy of pyrazine ring annulation.

Annulation of the Pyrazine Ring onto Existing Pyrazole Precursors

The primary route to the target molecule involves the cyclocondensation of a 5-amino-3-methylpyrazole derivative with a reagent that can form the pyrazinone ring. The key is the selection of a suitable C2-electrophile that will react with the 5-amino group and the adjacent C4-position of the pyrazole ring.

Application of Specific Precursors and Intermediates (e.g., 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole)

A highly effective precursor for this synthesis is a 4-nitrosated 5-amino-3-methylpyrazole, such as 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole. The nitroso group at the 4-position activates this position for condensation and becomes one of the nitrogen atoms of the newly formed pyrazine ring.

The general reaction involves the condensation of this nitroso-pyrazole with a compound containing an active methylene group. For the synthesis of the 3-hydroxy (or 3-oxo) derivative, a suitable partner would be a compound like an α-keto ester or a related species. For instance, the reaction with an ethyl acetoacetate or a similar β-ketoester could potentially lead to the formation of the pyrazinone ring, although the specific conditions would need to be optimized to favor the desired cyclization pathway.

A plausible synthetic route starting from a 5-amino-3-methyl-4-nitrosopyrazole is depicted below:

Precursor 1Precursor 2Product
5-amino-3-methyl-4-nitrosopyrazoleActive methylene compound (e.g., ethyl cyanoacetate)Substituted pyrazolo[3,4-b]pyrazine

While the direct synthesis of this compound is not extensively detailed in the provided literature, the reaction of 5-amino-4-nitrosopyrazoles with β-ketonitriles is known to produce pyrazolo[3,4-b]pyrazine-5-carbonitriles. nih.gov Hydrolysis of the nitrile group could then potentially lead to a carboxylic acid, which might be further manipulated to introduce the desired 3-hydroxy functionality, although this would involve multiple steps. A more direct approach would be the use of a reagent like diethyl oxalate, which upon condensation with 5-amino-3-methylpyrazole, could potentially form the desired pyrazin-dione ring, which could then be selectively reduced if necessary.

Heterocyclic Annulation Techniques Yielding Pyrazolo-Pyrazinones

Heterocyclic annulation encompasses a broad range of reactions that form a new ring onto an existing one. In the context of pyrazolo-pyrazinones, this specifically refers to the formation of the pyrazinone ring. A key strategy is the cyclocondensation reaction. For example, the reaction of 5-amino-3-methylpyrazole-4-carboxamide with α-keto esters could be a potential route. The amino group of the pyrazole could react with the keto group, and the carboxamide could react with the ester group to form the pyrazinone ring.

Modern Synthetic Innovations for Pyrazolo[3,4-B]pyrazin-3-OL Analogues

Modern synthetic chemistry continually seeks to improve efficiency, atom economy, and environmental friendliness. For the synthesis of complex heterocyclic systems like pyrazolo[3,4-b]pyrazines, multicomponent reactions represent a significant advancement.

Implementation of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful tool for the rapid generation of molecular diversity. While the direct application of MCRs for the synthesis of this compound is not prominently documented, the principles have been successfully applied to the synthesis of the analogous pyrazolo[3,4-b]pyridine systems. rsc.orgnih.gov

These reactions often involve a 5-aminopyrazole, an aldehyde, and an active methylene compound. For example, a three-component reaction of 5-amino-3-methyl-1-phenylpyrazole, an aryl aldehyde, and dimedone has been used to synthesize pyrazolo-[3,4-b]-quinolines in excellent yields under microwave irradiation. rsc.org This suggests that a similar strategy, by replacing the dimedone with a suitable precursor for the pyrazinone ring, could be a viable approach for the synthesis of pyrazolo[3,4-b]pyrazin-3-ol analogues.

The potential advantages of employing an MCR approach include:

Operational Simplicity: Combining multiple steps into a single pot reaction reduces purification and isolation efforts.

Efficiency: MCRs can significantly shorten synthetic sequences.

Diversity: By varying the individual components, a wide range of analogues can be readily synthesized.

A hypothetical multicomponent reaction for a pyrazolo[3,4-b]pyrazinone derivative could involve:

Component 1Component 2Component 3Product
5-amino-3-methylpyrazoleA glyoxal derivativeAn amine or ammonia sourceA 5-methyl-pyrazolo[3,4-b]pyrazinone analogue

Further research into the development of specific MCRs for the pyrazolo[3,4-b]pyrazin-3-one scaffold would be a valuable contribution to the field of heterocyclic chemistry.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical aspect of the synthesis of substituted pyrazolo[3,4-b]pyrazines, as the orientation of substituents on the bicyclic core can significantly influence the molecule's biological activity. The control of regioselectivity is often dictated by the nature of the starting materials and the reaction conditions employed.

In the synthesis of the closely related pyrazolo[3,4-b]pyridine core, the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two possible regioisomers. The outcome of this reaction is largely governed by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. mdpi.com For instance, when a 1,3-diketone with one trifluoromethyl group is used, the more electrophilic carbonyl carbon adjacent to the trifluoromethyl group preferentially reacts with the exocyclic amino group of the 5-aminopyrazole, leading to a high degree of regioselectivity. mdpi.com This principle can be extrapolated to the synthesis of pyrazolo[3,4-b]pyrazines.

A notable example of achieving high regioselectivity is a cascade 6-endo-dig cyclization reaction used for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes, which demonstrates excellent regional selectivity. nih.gov

While regioselectivity has been addressed in the synthesis of related heterocyclic systems, specific literature detailing stereochemical control in the synthesis of chiral this compound derivatives is not extensively available. The introduction of stereocenters would likely require the use of chiral starting materials or chiral catalysts, areas that warrant further investigation for this particular scaffold.

FactorInfluence on RegioselectivityExample
Substituents on 1,3-Dicarbonyl Compounds The relative electrophilicity of the two carbonyl groups determines the initial site of nucleophilic attack by the 5-aminopyrazole.In 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the CF3 group is more electrophilic and reacts preferentially. mdpi.com
Reaction Type The specific reaction mechanism can inherently favor the formation of one regioisomer over another.A cascade 6-endo-dig cyclization for pyrazolo[3,4-b]pyridine synthesis shows excellent regional selectivity. nih.gov

Principles of Sustainable and Green Chemistry in Pyrazolo[3,4-B]pyrazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Key strategies include the use of alternative energy sources like microwave irradiation, the development of solvent-free reaction conditions, and the exploration of biocatalysis.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. Several studies have reported the successful application of microwave-assisted synthesis for pyrazolo-fused heterocycles. For instance, the synthesis of fused pyrazolo[3,4-b]pyrazines has been achieved through the reaction of ortho-aminonitrosopyrazoles and cyclic β-diketones under microwave irradiation. researchgate.net Similarly, pyrazolo[3,4-b]quinoline derivatives have been synthesized from β-chlorovinylaldehydes and hydrazines using p-toluenesulfonic acid as a catalyst under microwave conditions.

Solvent-Free Conditions:

Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. A notable example is the catalytic synthesis of novel pyrazolo[3,4-b]pyridine derivatives via a condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole. This reaction proceeds with high yields at 100 °C under solvent-free conditions using a novel nano-magnetic metal-organic framework as a catalyst. nih.gov

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers high selectivity and mild reaction conditions. While the application of biocatalysis in the synthesis of the pyrazolo[3,4-b]pyrazine core is not yet widely reported, the synthesis of pyrazolo[3,4-b]quinolines has been influenced by baker's yeast, suggesting a potential avenue for future research in enzymatic approaches for related heterocyclic systems. mdpi.com The use of ZrCl₄, a green Lewis acid catalyst, in the synthesis of pyrazolo[3,4-b]pyridines also aligns with the principles of sustainable chemistry due to its low toxicity and stability. mdpi.com

Green Chemistry ApproachAdvantagesApplication in Pyrazolo[3,4-b]pyrazine Synthesis (or related systems)
Microwave-Assisted Synthesis Shorter reaction times, higher yields, cleaner reactions.Synthesis of fused pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-b]quinolines. researchgate.net
Solvent-Free Conditions Reduced waste, minimized use of hazardous solvents.Catalytic synthesis of pyrazolo[3,4-b]pyridines at 100°C. nih.gov
Biocatalysis High selectivity, mild reaction conditions, environmentally benign.Baker's yeast has been used in the synthesis of pyrazolo[3,4-b]quinolines, suggesting potential for pyrazolo[3,4-b]pyrazines. mdpi.com
Green Catalysts Low toxicity, high availability, ease of handling.ZrCl₄ used as a Lewis acid catalyst for pyrazolo[3,4-b]pyridine synthesis. mdpi.com

Post-Synthetic Derivatization and Functionalization of the Pyrazolo[3,4-B]pyrazin-3-OL Core

Post-synthetic derivatization of the pyrazolo[3,4-b]pyrazin-3-ol core is a crucial strategy for generating a library of analogues with diverse biological activities. The pyrazolo[3,4-b]pyrazine scaffold offers multiple sites for functionalization, including the nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and pyrazine rings.

Drawing parallels from the extensively studied pyrazolo[3,4-b]pyridine core, various modern synthetic methodologies can be employed for derivatization. These include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for introducing aryl, heteroaryl, amino, and alkynyl groups at various positions of the heterocyclic core. For instance, the synthesis of diarylpyrazolo[3,4-b]pyridine derivatives has been achieved through a combination of chemoselective Suzuki-Miyaura cross-coupling reactions. researchgate.net

C-H Activation: Direct C-H functionalization is an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. Late-stage C-H activation has been successfully applied to the C-3 position of pyrazolo[3,4-b]pyridine derivatives. researchgate.net

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be readily functionalized through alkylation or arylation reactions to modulate the compound's physicochemical properties. rsc.org

Functionalization of the Pyrazinone Moiety: The "OL" (hydroxyl) group at the 3-position of the pyrazinone ring offers a handle for further derivatization, such as etherification or esterification, to explore structure-activity relationships.

A convenient route for the synthesis of pyrazolo[3,4-b]pyridin-3-ones has been reported, and the resulting isomeric products were functionalized at various positions, including the nitrogen at position 1 and carbons at positions 4 or 6, with aliphatic and aromatic amines. This demonstrates the feasibility of multi-vector derivatization of such heterocyclic cores.

Functionalization StrategyTarget Position(s)Reagents/CatalystsPotential Derivatives
Suzuki-Miyaura Coupling C3, C4, C5, C6Palladium catalysts, boronic acids/estersAryl or heteroaryl substituted derivatives
Buchwald-Hartwig Amination C4, C6Palladium catalysts, aminesAmino-substituted derivatives
C-H Activation C3Palladium catalystsArylated derivatives
N-Alkylation/Arylation N1, N2Alkyl halides, aryl halidesN-substituted derivatives
Etherification/Esterification 3-OHAlkyl halides, acyl chloridesEther or ester derivatives

Comprehensive Spectroscopic and Crystallographic Characterization of 5 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the precise chemical environment of magnetically active nuclei within a molecule. For 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol, ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the molecule's covalent framework and tautomeric state.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum is anticipated to provide distinct signals for each proton in the molecule. The chemical shifts are influenced by the aromaticity of the fused ring system and the electron-withdrawing effects of the nitrogen atoms.

The methyl group (CH₃) protons at the C5 position are expected to appear as a sharp singlet in the upfield region, typically around δ 2.5–2.8 ppm. mdpi.com The aromatic proton on the pyrazine (B50134) ring (C6-H) would likely resonate as a singlet further downfield, estimated in the δ 8.0–8.5 ppm range, characteristic of protons on electron-deficient pyrazine rings. spectrabase.com The protons on the nitrogen atoms (N1-H and O-H) are expected to be broad signals, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The N-H proton of the pyrazole (B372694) ring, based on related pyrazolo[3,4-b]pyridine structures, could appear significantly downfield, potentially above δ 12.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
C5-CH 2.5 - 2.8 Singlet Typical range for a methyl group on a pyrazine ring. mdpi.com
C6-H 8.0 - 8.5 Singlet Downfield shift due to adjacent nitrogen atoms in the pyrazine ring. spectrabase.com
N1-H > 12.0 Broad Singlet Highly deshielded, solvent and concentration dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The presence of four nitrogen atoms in the heterocyclic system results in significant deshielding of the ring carbons.

The methyl carbon (C5-C H₃) is expected to have a signal in the upfield region, around δ 15–25 ppm. nih.gov The quaternary carbons of the fused rings would show distinct signals. The C3 carbon, bonded to the hydroxyl group (or a carbonyl in the keto tautomer), would be highly deshielded, with an expected chemical shift in the range of δ 155–165 ppm. researchgate.net The other quaternary carbons (C3a, C5, and C7a) would resonate between δ 130–160 ppm. The sole methine carbon (C6) would likely appear in the δ 140–150 ppm region. spectrabase.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm) Notes
C 5-CH₃ 15 - 25 Aliphatic region, typical for a methyl group on a heterocycle. nih.gov
C 3 155 - 165 Deshielded due to attachment to N and O atoms (or C=O in keto form). researchgate.net
C 3a 130 - 145 Bridgehead carbon in the fused system.
C 5 145 - 155 Substituted pyrazine carbon.
C 6 140 - 150 Pyrazine methine carbon, deshielded by nitrogens. spectrabase.com

| C 7a | 148 - 160 | Bridgehead carbon adjacent to three nitrogen atoms. |

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). The nominal mass of this compound (C₆H₆N₄O) is 150.15 g/mol .

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation, providing structural information. The fragmentation pattern of the pyrazolo[3,4-b]pyrazine core is expected to be characterized by the loss of small, stable neutral molecules. Key fragmentation pathways would likely involve the initial loss of a CO molecule (28 Da) from the keto tautomer, followed by the elimination of N₂ (28 Da) from the pyrazine ring. Subsequent fragmentation of the pyrazole ring could lead to the loss of HCN (27 Da).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Loss Proposed Fragment Structure
151 [M+H]⁺ Protonated molecular ion
150 [M]⁺˙ Molecular ion
122 -CO Loss of carbon monoxide from the pyrazinone ring
94 -CO, -N₂ Subsequent loss of dinitrogen from the pyrazine ring

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound would be dominated by features arising from its tautomeric forms.

A broad absorption band in the 3200–3600 cm⁻¹ region would be characteristic of the O-H stretching vibration of the alcohol group, while a sharper peak around 3100–3500 cm⁻¹ would correspond to the N-H stretch of the pyrazole ring. The presence of the keto tautomer would be confirmed by a strong C=O stretching vibration, typically observed between 1650 and 1700 cm⁻¹. researchgate.net The aromatic region (1400–1650 cm⁻¹) would contain multiple bands corresponding to C=C and C=N stretching vibrations within the fused heterocyclic rings. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

Table 5: Predicted Characteristic FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Functional Group Notes
3200 - 3600 O-H Stretch Hydroxyl Broad band, indicative of hydrogen bonding.
3100 - 3500 N-H Stretch Pyrazole Amine Can overlap with O-H band.
2900 - 3000 C-H Stretch Methyl Aliphatic C-H vibrations.
1650 - 1700 C=O Stretch Pyrazinone Strong absorption, indicates presence of keto tautomer. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as pyrazolo[3,4-d]pyrimidines, allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.com

The analysis would confirm which tautomer (enol or keto) is present in the crystal lattice. It is expected that the fused pyrazolo[3,4-b]pyrazine ring system would be nearly planar. mdpi.com A key feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds. The N-H of the pyrazole and the O-H of the hydroxyl group (or the N-H and C=O of the keto form) would act as hydrogen bond donors and acceptors, likely forming dimers or extended sheets within the crystal lattice. This hydrogen bonding network dictates the molecular packing and influences the material's physical properties.

Table 6: Predicted Parameters from Single-Crystal X-ray Diffraction

Parameter Expected Finding Significance
Crystal System e.g., Monoclinic, Orthorhombic Defines the basic symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1 Describes the symmetry elements within the unit cell. researchgate.net
Tautomeric Form Enol or Keto Confirms the dominant form in the solid state.
Bond Lengths & Angles Consistent with aromatic heterocycles Provides definitive proof of the covalent structure.
Intermolecular Interactions Extensive N-H···N and O-H···N hydrogen bonding Explains crystal packing, stability, and physical properties. mdpi.com

Table 7: List of Mentioned Compounds

Compound Name
This compound
5-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-d]pyrimidine

In Depth Biological Activity and Mechanistic Investigations of 5 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Ol Derivatives

Exploration of Enzyme Inhibition and Modulation

The pyrazolo[3,4-b]pyrazine scaffold and its isosteres, such as pyrazolo[3,4-b]pyridine, have been identified as privileged structures in medicinal chemistry, demonstrating potent interactions with a variety of enzyme systems.

Recent studies have highlighted derivatives of 1H-pyrazolo[3,4-b]pyrazine as highly selective allosteric inhibitors of the protein tyrosine phosphatase SHP2. nih.govrsc.org SHP2 is a critical signaling node and a proto-oncoprotein that, when hyperactive, can drive the progression of various cancers. nih.govnih.gov Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. rsc.orgrsc.org

One study reported the synthesis of a 1H-pyrazolo[3,4-b]pyrazine derivative, compound 4b, which exhibited a half-maximal inhibitory concentration (IC50) of 3.2 nM against SHP2. nih.gov This demonstrated a significant increase in inhibitory activity compared to the reference inhibitor IACS-13909. nih.gov Molecular docking studies have suggested that these derivatives form hydrogen bonds with key residues within the allosteric binding pocket of SHP2, including Thr108, Glu110, and Arg111. nih.gov The development of these potent and selective SHP2 inhibitors presents a promising strategy for targeting cancers driven by receptor tyrosine kinase pathways. rsc.orgmdpi.com

The broader family of pyrazole-fused heterocycles has been extensively investigated for kinase inhibitory activity. Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2. biorxiv.org One such derivative, SQ-67563, was identified as a potent and selective inhibitor of CDK1/CDK2 in vitro. biorxiv.org

Furthermore, research into pyrazolo[3,4-g]isoquinolines, which share a similar pyrazole (B372694) core, has revealed varied kinase inhibition profiles. nih.gov For instance, a derivative with a methyl group showed an IC50 of 167 nM against Haspin kinase but was more potent against CLK1 with an IC50 of 101 nM. nih.gov The substitution pattern on the pyrazole-containing ring system has been shown to significantly influence the kinase selectivity profile. nih.gov Additionally, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways. mdpi.com

Beyond phosphatases and kinases, the versatile pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine scaffolds have been found to interact with other important biological targets. Some pyrazolo[3,4-b]pyrazine derivatives have been reported to act as inhibitors of blood platelet aggregation.

The related pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective antagonists of the A1 adenosine (B11128) receptor. nih.govnih.gov Certain compounds in this class have displayed high affinity for the human A1 adenosine receptor, with Ki values in the low nanomolar range. nih.gov Other studies have shown that pyrazolo[3,4-b]pyridine derivatives can act as stimulators of soluble guanylyl cyclase (sGC), an important enzyme in the nitric oxide signaling pathway. Furthermore, this scaffold has been utilized to develop positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for neurological disorders.

Cellular and Biochemical Pathway Perturbations

The enzymatic inhibitory actions of 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL derivatives translate into significant effects on cellular signaling and biochemical pathways, particularly in the contexts of inflammation and cancer.

The pyrazole moiety is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Studies on a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides have demonstrated their anti-inflammatory and analgesic properties. nih.gov

More specifically, derivatives of pyrazolo[3,4-b]pyrazine have been evaluated for their anti-inflammatory activity. In one study, a 5-acetyl derivative of pyrazolopyrazine demonstrated anti-inflammatory effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

The antiproliferative and cytotoxic effects of pyrazolo[3,4-b]pyrazine derivatives have been investigated against various cancer cell lines, including the MCF-7 human breast cancer cell line. nih.govnih.gov

In one study, several newly synthesized pyrazolo[3,4-b]pyrazine derivatives were evaluated for their activity against the MCF-7 cell line. Two compounds, in particular, showed very significant inhibitory activity. nih.gov The mechanism of action for some pyrazole-based anticancer agents involves the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. For example, a pyrazoloacridine (B1679931) compound was shown to induce DNA damage and cell cycle arrest in MCF-7 cells. nih.gov The antiproliferative activity of these compounds is often dose-dependent, with higher concentrations leading to a greater reduction in cell viability.

Unraveling the Mechanistic Basis of Biological Action

The biological action of pyrazolo-fused heterocycles is frequently rooted in their ability to act as competitive inhibitors of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores are recognized as "hinge-binding" motifs, a key feature for kinase inhibition. nih.gov

The mechanism of action for many inhibitors in this class involves forming specific hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The pyrazole portion of the scaffold is particularly adept at this, typically forming a donor-acceptor pair with backbone amide groups of the hinge residues. nih.govrsc.org For example, in studies of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRK) inhibitors, molecular docking revealed that the aminopyrazole fragment forms crucial hydrogen bonds with the backbone of hinge residues Glu590 and Met592. rsc.org This interaction mimics the binding of the adenine (B156593) moiety of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of downstream substrates.

Beyond simple competitive inhibition, the downstream effects are significant. By inhibiting kinases like TRK, these compounds can disrupt major signaling pathways such as Ras/Erk and PI3K/Akt, which are critical for cell proliferation and survival. rsc.org Similarly, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Monopolar spindle kinase 1 (Mps1), a key regulator of the mitotic checkpoint. nih.gov Inhibition of Mps1 leads to errors in chromosome segregation, ultimately triggering cell death in rapidly dividing cancer cells. nih.gov The versatility of the pyrazolo-fused scaffold allows it to be adapted to target a wide range of kinases, including RET, ALK, and ROS1, demonstrating its broad therapeutic potential. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies in Pyrazolo[3,4-B]pyrazin-3-OL Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological potency. For pyrazolo-fused heterocycles, extensive SAR studies have been conducted, providing a clear roadmap for designing more effective and selective inhibitors.

SAR studies on pyrazolo[3,4-b]pyridine and related analogues have identified several key structural features that are critical for potent biological activity. These studies typically involve systematically modifying different parts of the molecule and measuring the resulting effect on its inhibitory concentration (e.g., IC50).

The Pyrazolo-Fused Core: The core heterocyclic scaffold is the primary anchor, responsible for binding to the kinase hinge region. The nitrogen atoms in the pyrazole ring are essential for forming the hydrogen bonds that secure the inhibitor in the ATP pocket. nih.govrsc.org

Substituents on the Pyrazole Ring (N1): The N1 position of the pyrazole often points towards the solvent-exposed region of the binding site. acs.org This allows for the introduction of various substituents to improve properties like solubility and cell permeability without disrupting the core binding interaction. However, in some cases, substitution at this position can be detrimental. For instance, in a series of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, methylation at the N-Me position resulted in a complete loss of activity.

Substituents on the Pyrazine (B50134)/Pyridine (B92270) Ring: Modifications at other positions of the fused ring system are crucial for achieving potency and selectivity. These substituents interact with different pockets within the ATP-binding site. In the development of TRK inhibitors, a hydrophobic tail, such as a fluorine-substituted aromatic ring, was found to be important as it extends toward the DFG motif, a conserved region in kinases. rsc.org The linker connecting this tail to the core also plays a role in orienting the molecule correctly.

The following table, based on data from pyrazolo[3,4-b]pyridine-based TRK inhibitors, illustrates how minor structural changes can significantly impact potency. rsc.org

CompoundR Group (Hydrophobic Tail)IC50 (TRKA, μM)
A01 3-Fluorophenyl0.293
A02 Phenyl0.479
A03 3-Chlorophenyl0.116
A04 3-Bromophenyl0.125
A05 3-Methylphenyl0.263

This table is interactive. You can sort the data by clicking on the column headers.

This data clearly shows that a halogen at the 3-position of the phenyl ring (compounds A03 and A04) is more favorable for inhibitory activity against TRKA than a methyl group (A05) or no substituent (A02). The fluorine in A01 also provides good potency, indicating that electron-withdrawing groups in this position are beneficial.

Quantitative Structure-Activity Relationship (QSAR) methodologies use statistical models to correlate the chemical structure of compounds with their biological activity. These models can help rationalize the observed SAR and predict the activity of novel compounds.

A notable application of this is the development of a 3D-QSAR model for a series of 4-aminopyrazolo[3,4-b]pyridine derivatives that act as potent and selective antagonists for the A1 adenosine receptor. nih.gov In this study, researchers synthesized a number of analogues and evaluated their binding affinity. nih.gov To understand the structural requirements for high affinity, a 3D-QSAR model was generated. Such models typically create a three-dimensional grid around the aligned molecules and calculate steric and electrostatic fields. The resulting contour maps highlight regions where bulky groups or specific electronic properties (positive or negative charge) are likely to increase or decrease biological activity. This provides a visual and quantitative guide for designing new, more potent analogues. nih.gov

The insights gained from SAR and QSAR studies are integral to modern rational drug design, which heavily relies on predictive computational modeling. Techniques like scaffold hopping and computer-aided drug design (CADD) are frequently employed to discover and optimize new inhibitors based on the pyrazolo-fused heterocyclic framework. rsc.orgnih.gov

Molecular docking is a primary tool in this process. It predicts how a molecule will bind to the three-dimensional structure of a target protein. For example, in the design of novel TRK inhibitors, docking studies were used to visualize how the pyrazolo[3,4-b]pyridine core could fit into the ATP-binding site of the kinase. rsc.org These models predicted that the pyridine portion would have a favorable π–π stacking interaction with a phenylalanine residue (Phe589), while the pyrazole part would form the key hydrogen bonds with the hinge. rsc.org

This predictive modeling allows chemists to:

Screen virtual libraries of compounds to identify promising candidates before committing to their synthesis.

Propose modifications to existing compounds to enhance binding affinity or selectivity.

Explain observed SAR data at a molecular level, providing a deeper understanding of the drug-target interaction.

By combining predictive modeling with synthetic chemistry and biological evaluation, researchers can accelerate the discovery of potent and selective drug candidates, making rational design an indispensable part of developing therapeutics based on the pyrazolo[3,4-b]pyrazine scaffold and its relatives. nih.gov

Computational Chemistry and Advanced Molecular Modeling of 5 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Ol Systems

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein. For derivatives of the pyrazolo[3,4-b]pyrazine family, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes.

Researchers have successfully used molecular docking to screen pyrazolo-fused derivatives against a variety of protein targets. For instance, studies on 1H-pyrazolo[3,4-b]pyridine derivatives identified them as potent inhibitors of TANK-binding kinase 1 (TBK1), a protein involved in innate immunity and oncogenesis. nih.gov Docking studies revealed that the pyrazolo[3,4-b]pyridine core could fit into the ATP-binding site of TBK1, forming key interactions. nih.gov Similarly, another study identified derivatives of this scaffold as binders for bromodomain-containing protein 9 (BRD9), an important epigenetic target, through in silico methods. nih.gov

In the context of infectious diseases, pyrazolo[3,4-b]pyridine derivatives have been evaluated as potential agents against Mycobacterium tuberculosis. Docking simulations showed that these compounds could bind to pantothenate synthetase, an essential enzyme for the bacterium. researchgate.net Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been docked into the FMS-like tyrosine kinase 3 (FLT3) binding domain as part of an effort to develop new anti-cancer agents. nih.gov These studies collectively demonstrate the power of molecular docking to rationalize the activity of known compounds and to predict the activity of new ones, guiding the design of more potent and selective inhibitors.

Interactive Data Table: Molecular Docking Studies of Pyrazolo-Fused Heterocycles

Compound Class Protein Target Key Findings
1H-Pyrazolo[3,4-b]pyridine Derivatives TANK-binding kinase 1 (TBK1) Identified as potent inhibitors with IC50 values as low as 0.2 nM for optimized compounds. nih.gov
1-Ethyl-1H-pyrazolo[3,4-b]pyridine Derivatives Bromodomain-containing protein 9 (BRD9) Hit compounds identified through virtual screening showed low-micromolar IC50 values. nih.gov
Pyrazolo[3,4-b]pyridine Derivatives M. tuberculosis Pantothenate Synthetase (MTBPS) Compounds showed promising binding interactions within the active site, suggesting potential antituberculotic activity. researchgate.net
Pyrazolo[3,4-d]pyrimidine Derivatives FMS-like tyrosine kinase 3 (FLT3) Docking studies predicted the binding mode of newly synthesized compounds, correlating with their cytotoxic activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior.

For pyrazolo-fused systems like pyrazolo[3,4-b]quinolines, DFT calculations have been employed to study steric and electronic effects, providing insights into their photochemical properties. bohrium.com Such calculations can help explain experimental observations, for example, by confirming the formation of specific molecular species. nih.gov The structural and vibrational properties of pyrazole (B372694) derivatives have also been investigated using quantum chemical methods, allowing for the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net

These computational approaches are vital for understanding the fundamental properties of the 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol system. By calculating descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential, and dipole moment, researchers can predict the molecule's reactivity, stability, and potential interaction sites. This information is invaluable for designing new molecules with desired electronic characteristics. For example, DFT has been used to compute molecular descriptors for N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides. bohrium.com

Interactive Data Table: Applications of Quantum Chemical Calculations

Method Application Key Insights
Density Functional Theory (DFT) Study of pyrazolo[3,4-b]hydroquinoline-5-ones Provided understanding of steric and electronic effects on photochemical properties. bohrium.comresearchgate.net
Quantum Chemical Calculations Confirmation of excimer species Explained experimental findings in pyrazoloquinoline derivatives. nih.gov

Molecular Dynamics Simulations for Conformational Behavior and Binding Stability

While molecular docking provides a static picture of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational behavior of a ligand and the stability of its complex with a protein.

MD simulations are frequently used to validate the results of molecular docking. Following the docking of pyrazolo[3,4-d]pyrimidine derivatives into the FLT3 binding domain, MD simulations were performed to predict the stability and binding mode of the complexes. nih.gov Similarly, the stability of complexes between pyrazolone (B3327878) derivatives and cytochrome c peroxidase was investigated using MD simulations, with analyses focusing on the root-mean-square deviation (RMSD) and hydrogen bond stability over the simulation period. nih.gov A stable RMSD and persistent hydrogen bonds indicate a stable binding interaction.

In another study, MD simulations were used to verify the covalent interactions predicted by docking for a series of 1H-pyrazolo[3,4-d]pyrimidines designed as irreversible inhibitors. researchgate.net These simulations can confirm whether the ligand remains in the binding pocket in a stable conformation and maintains key interactions, providing a more rigorous assessment of its potential as an inhibitor.

Interactive Data Table: Molecular Dynamics Simulation Applications

System Studied Purpose of Simulation Key Findings
Pyrazolone-Cytochrome c peroxidase complexes Investigate the stability of docked complexes Analysis of RMSD and hydrogen bonds confirmed the stability of the protein-ligand interactions. nih.gov
Pyrazolo[3,4-d]pyrimidine-FLT3 complexes Predict the binding mode and stability Supported and refined the binding poses obtained from molecular docking. nih.gov

In Silico Screening and Ligand-Based Design Approaches for Novel Analogues

The discovery of novel bioactive compounds can be significantly accelerated using in silico screening and ligand-based design methods. These approaches leverage computational power to search large compound libraries or to design new molecules based on the structures of known active compounds.

A notable example involved the use of a 3D structure-based pharmacophore model to perform a virtual screening for new binders of BRD9. nih.gov This led to the identification of a promising hit with a 1-ethyl-1H-pyrazolo[3,4-b]pyridine core, a previously unexplored chemical scaffold for this target. Subsequent synthesis and testing of derivatives led to new ligands with low-micromolar activity. nih.gov

Another powerful technique is 3D-Quantitative Structure-Activity Relationship (3D-QSAR), which builds a computational model that correlates the chemical structures of a set of molecules with their biological activity. This model can then be used to predict the activity of new, untested compounds. This approach was used to study 3-(pyrazin-2-yl)-1H-indazole derivatives as potential PIM-1 kinase inhibitors, leading to the generation of a pharmacophore hypothesis that was then used to screen a large database for new potential inhibitors. researchgate.net

Rational drug design, which often combines structure-based and ligand-based methods, has been effectively applied to the development of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, leading to a detailed understanding of the structure-activity relationships (SARs). nih.gov These in silico strategies are essential for efficiently exploring chemical space and prioritizing the synthesis of compounds with the highest probability of success.

Interactive Data Table: In Silico Screening and Design Approaches

Technique Application Outcome
3D Pharmacophore-based Virtual Screening Discovery of BRD9 binders Identification of a novel 1-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold with promising activity. nih.gov
3D-QSAR and Virtual Screening Discovery of PIM-1 kinase inhibitors A pharmacophore model was developed and used to screen the ZINC database, identifying four top-ranked potential inhibitors. researchgate.net
Rational Drug Design & SAR Development of TBK1 inhibitors Led to the discovery of a highly potent inhibitor (IC50 = 0.2 nM) and a clear understanding of structure-activity relationships. nih.gov

Applications in Chemical Biology and Advanced Research Fields

Development and Utilization as Chemical Probes for Biological Systems

The pyrazolo[3,4-b]pyrazine scaffold is an emerging platform for the development of chemical probes, which are essential tools for visualizing and understanding complex biological systems. The inherent fluorescence and environmentally sensitive photophysical properties of some heterocyclic systems make them ideal candidates for this purpose. A United States patent describes a fluorescent probe incorporating a 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine derivative, highlighting the utility of this scaffold in creating tools for biological imaging and labeling. google.comambeed.com

These probes can be designed to target specific biomolecules, such as proteins or nucleic acids, allowing for real-time monitoring of biological processes within living cells. The development of such probes based on the pyrazolo[3,4-b]pyrazine core is an active area of research, with the potential to yield novel reagents for diagnostics and fundamental biological studies. The structural rigidity and potential for tunable electronic properties of the fused ring system make it an attractive starting point for designing probes with high specificity and sensitivity.

Strategic Scaffold Exploration in Innovative Drug Discovery Paradigms

The pyrazolo[3,4-b]pyrazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for the design of ligands targeting multiple, distinct biological targets. This has led to its exploration in a variety of innovative drug discovery programs, targeting a wide range of diseases.

Researchers have successfully synthesized and evaluated numerous derivatives for various therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities. researchgate.netresearchgate.net For instance, the pyrazolo[3,4-b]pyrazine framework has been identified as a potent p38α MAP kinase inhibitor, with derivative 23b showing in vivo activity in animal models of rheumatoid arthritis. nih.gov

In the realm of oncology, specific pyrazolo[3,4-b]pyrazine derivatives have demonstrated significant cytotoxic activity against cancer cell lines. A review on pyrazole (B372694) derivatives highlighted two pyrazolo[3,4-b]pyrazine compounds, a 4-Cl derivative and a 3,4-dimethoxy derivative, which displayed potent inhibitory activity against the MCF-7 breast cancer cell line. mdpi.com

Furthermore, the scaffold has been strategically employed as a "hinge-binding motif" in the design of highly selective kinase inhibitors. In a notable study, researchers replaced an indazole core with the 1H-pyrazolo[3,4-b]pyrazine scaffold to develop inhibitors for Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). This strategic hop led to compounds with improved physicochemical properties, such as higher solubility and lower lipophilicity, while maintaining potent inhibitory activity. nih.gov This demonstrates the scaffold's value in overcoming common challenges in drug development and creating novel intellectual property. nih.gov

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyrazine Derivatives

Compound DerivativeTarget Cell LineActivity (IC50)Reference
4-Cl derivativeMCF-7 (Breast Cancer)2.29 µM mdpi.com
3,4-dimethoxy derivativeMCF-7 (Breast Cancer)2.22 µM mdpi.com

Investigation of Photophysical Properties and Potential in Advanced Materials Science

The investigation into the photophysical properties of pyrazolo[3,4-b]pyrazines and related fused heterocyclic systems is a growing field with potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and photoactive materials. While detailed photophysical studies specifically on 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol are not widely reported, the broader class of pyrazine-based push-pull chromophores is known to exhibit interesting optical phenomena. researchgate.net

These properties often include significant Stokes shifts and solvatochromism (a change in color with solvent polarity), which are indicative of intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net Such characteristics are highly desirable for applications in chemical sensing and advanced optical materials.

Studies on structurally analogous scaffolds like pyrazolo[3,4-b]quinolines have noted their intense fluorescence, a property that has been harnessed in creating fluorescent sensors for cations. mdpi.com Similarly, pyrazolo[3,4-b]pyridines have been investigated for their affinity for β-amyloid plaques, where their fluorescent properties are key to their function as potential diagnostic probes for Alzheimer's disease. mdpi.com These findings suggest that the pyrazolo[3,4-b]pyrazine core, including derivatives like this compound, represents a promising area for exploration in materials science, with potential for creating novel functional dyes and materials.

Future Research Directions and Emerging Opportunities for 5 Methyl 1h Pyrazolo 3,4 B Pyrazin 3 Ol

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry, particularly the pharmaceutical sector, is increasingly embracing the principles of green chemistry to minimize its environmental impact. ijpsjournal.com Traditional methods for synthesizing complex heterocyclic compounds often involve hazardous solvents, high energy consumption, and the generation of significant waste. numberanalytics.com Future research on 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol will undoubtedly focus on developing more sustainable synthetic routes.

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and enhance product purity by heating reactions rapidly and uniformly. numberanalytics.compharmacophorejournal.com For pyrazole (B372694) and pyrazine (B50134) derivatives, microwave-assisted methods have proven effective, often under solvent-free conditions. rasayanjournal.co.innih.govnih.gov

Solvent-Free and Green Solvent Reactions: Eliminating or replacing traditional volatile organic solvents is a core principle of green chemistry. numberanalytics.com Research into solid-support synthesis or the use of benign solvents like water, ethanol, or ionic liquids for the synthesis of pyrazolopyrazine precursors is a promising avenue. ijpsjournal.comnumberanalytics.com Water, in particular, is an attractive medium due to its non-toxicity and abundance. numberanalytics.com

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and efficiency under mild reaction conditions, reducing energy input and the need for harsh chemicals. numberanalytics.com Exploring enzymatic routes for key bond-forming steps in the synthesis of the pyrazolopyrazine scaffold could lead to highly sustainable manufacturing processes. numberanalytics.com

Catalytic Efficiency: The development of recyclable and reusable catalysts, such as nano-catalysts or solid-supported catalysts, is crucial for sustainable synthesis. numberanalytics.comnih.gov For instance, ZnO nano-catalysts have been used in the green synthesis of pyrazole derivatives. pharmacophorejournal.com

Green Chemistry ApproachPotential Application for this compound SynthesisKey Advantages
Microwave-Assisted Synthesis Cyclization and condensation steps to form the pyrazolopyrazine core. rasayanjournal.co.innih.govReduced reaction times, higher yields, increased purity. ijpsjournal.comnih.gov
Green Solvents Using water, ethanol, or ionic liquids as the reaction medium. ijpsjournal.comnumberanalytics.comReduced toxicity, lower environmental impact, improved safety. numberanalytics.com
Biocatalysis Enantioselective synthesis of chiral derivatives or specific functional group transformations. numberanalytics.comHigh selectivity, mild conditions, reduced byproducts. numberanalytics.com
Reusable Catalysts Employing solid-supported acid or metal catalysts for key synthetic steps. nih.govWaste reduction, lower cost, simplified product purification. numberanalytics.com

Integration of Multi-Omics Technologies for Comprehensive Biological Understanding

To fully elucidate the mechanism of action and biological impact of this compound, a systems-level approach is necessary. Multi-omics, the integration of various "omics" disciplines, provides a holistic view of the molecular events within a biological system. nih.govtechnologynetworks.com This approach moves beyond a single data type to create a more complete picture of a drug's effect. nih.gov

Future research should leverage:

Genomics and Transcriptomics: To identify genetic factors that influence sensitivity to the compound and to understand how it alters gene expression patterns in target cells.

Proteomics: To analyze changes in protein expression and post-translational modifications, which can directly reveal the pathways modulated by the compound.

Metabolomics: To profile changes in small-molecule metabolites, providing a functional readout of the physiological state of the cell or organism upon treatment.

By combining these datasets, researchers can build comprehensive models of the compound's activity, identify novel biomarkers for efficacy, and potentially uncover new therapeutic indications. nih.govmdpi.com The integration of multi-omics is a powerful tool for moving from simple compound-target interactions to a deep understanding of systems-level pharmacology. nih.govnih.gov

Omics TechnologyResearch Question for this compoundExpected Outcome
Transcriptomics (RNA-Seq) How does the compound alter gene expression in cancer cell lines?Identification of regulated pathways and potential off-target effects.
Proteomics (Mass Spec) Which protein levels or phosphorylation states change after treatment?Elucidation of the direct molecular targets and downstream signaling cascades.
Metabolomics (NMR/MS) What is the impact on the cellular metabolic profile?Understanding of the functional consequences of target engagement and metabolic liabilities.
Multi-Omics Integration What is the complete chain of molecular events from target engagement to cellular response?A comprehensive, systems-level understanding of the compound's mechanism of action. nih.gov

Leveraging Artificial Intelligence and Machine Learning for Accelerated Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity. exlibrisgroup.comresearchgate.net

For this compound, AI and ML can be applied to:

Analog Design and Optimization: Generative ML models can design novel analogs with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. drug-dev.com These algorithms can explore a vast chemical space to propose structures that medicinal chemists might not have conceived. drug-dev.com

Virtual Screening: AI-powered virtual screening can rapidly test billions of compounds computationally to identify those most likely to bind to a specific biological target, prioritizing experimental resources. nih.gov

Property Prediction: ML models can be trained to predict various properties, including binding affinity, solubility, and potential toxicity, for newly designed compounds, thereby reducing the rate of late-stage failures. nih.gov

Synthetic Route Prediction: AI can also predict efficient synthetic routes for target compounds, taking into account factors like cost, scalability, and green chemistry principles. youtube.com

By integrating AI and ML, the process of optimizing this compound from a hit compound into a clinical candidate can be made significantly more efficient and cost-effective. nih.gov

Collaborative Research and Translational Science Initiatives

The path from a promising laboratory compound to a clinically approved drug is long, complex, and expensive. Collaborative and translational research initiatives are becoming increasingly vital to bridge the "valley of death" between basic discovery and clinical application.

Future progress for this compound will be accelerated by:

Public-Private Partnerships: Collaborations between academic researchers, who may discover novel mechanisms and compounds, and pharmaceutical companies, which have the resources for large-scale development and clinical trials, are essential.

Pre-Competitive Consortia: Initiatives like the NTD Drug Discovery Booster bring together multiple pharmaceutical companies to share data and screen proprietary compound libraries for neglected diseases, demonstrating the power of collaborative virtual screening. nih.gov A similar model could rapidly expand the structure-activity relationship (SAR) for the pyrazolopyrazine scaffold.

Open Science Platforms: Sharing data and research findings through open platforms can prevent duplication of effort and foster a more collaborative research environment, ultimately speeding up the discovery process for all.

Translational Research Centers: Institutions that specialize in translational science can provide the expertise and infrastructure needed to advance promising compounds through preclinical and early clinical development, a critical step that is often under-resourced in traditional academic settings.

By fostering a collaborative ecosystem, the scientific community can more effectively and efficiently translate the therapeutic potential of compounds like this compound into tangible benefits for patients.

Q & A

Q. What are the common synthetic routes for 5-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A catalyst-free, one-pot microwave-assisted synthesis in aqueous ethanol at room temperature has been reported for structurally related pyrazolo[3,4-b]quinolines, achieving high yields by optimizing solvent polarity and irradiation time . For the target compound, ring-opening/closure reactions (e.g., from chromene-carbonitrile precursors with 5-amino-3-methylpyrazole) are viable, requiring precise control of stoichiometry and reaction duration to minimize side products . Yield improvements (>80%) are achievable via reflux in polar aprotic solvents (e.g., DMF) with catalytic acid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H NMR resolves substituent environments (e.g., methyl groups at δ 2.4–2.6 ppm; hydroxyl protons as broad singlets near δ 12–13 ppm). 13C^{13}C NMR identifies carbonyl (δ 160–170 ppm) and aromatic carbons .
  • IR : Confirms hydroxyl (3200–3500 cm1^{-1}) and pyrazine ring vibrations (1550–1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 179.16 for C7_7H7_7N3_3O2_2) .

Q. How is crystallographic data utilized to resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles, distinguishing tautomers (e.g., lactam vs. lactim forms). For example, hydroxyl and methyl group positions are confirmed via electron density maps, with residual factors (R < 0.05) ensuring accuracy .

Advanced Research Questions

Q. How can computational methods predict electronic and thermodynamic properties of this compound?

  • Methodological Answer :
  • DFT Studies : B3LYP/6-31G^* calculations optimize geometry and predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV for pyrazolo-pyrazines), correlating with experimental UV-Vis spectra .
  • Thermodynamics : Gibbs free energy (ΔG) and enthalpy (ΔH) of formation are derived via Gaussian09, using frequency analysis to assess stability under varying temperatures .

Q. What strategies resolve contradictions in pharmacological activity data across analogs?

  • Methodological Answer :
  • Statistical Analysis : Use ANOVA to compare bioactivity means (e.g., IC50_{50} values) across substituent-modified analogs. For instance, 4-chlorophenyl vs. methylthio groups may show significant differences in enzyme inhibition (p < 0.05) .
  • Structure-Activity Relationships (SAR) : Molecular docking (AutoDock Vina) identifies binding interactions (e.g., hydrogen bonds with kinase active sites), explaining why planar structures (e.g., pyrazolo[3,4-b]quinolines) exhibit higher affinity than non-planar analogs .

Q. How can isomerization or tautomerism during synthesis be detected and controlled?

  • Methodological Answer :
  • Dynamic NMR : Monitor tautomeric equilibria (e.g., pyrazin-3-ol ↔ imidazopyridine) via temperature-dependent 1H^1H NMR shifts. For example, a 1:1.6 equilibrium ratio was observed at 25°C after 48 hours .
  • Crystallization : Selective crystallization in methanol/water mixtures isolates dominant tautomers, verified by SC-XRD .

Q. What experimental design principles optimize reaction scalability for gram-scale synthesis?

  • Methodological Answer :
  • Microwave vs. Conventional Heating : Compare yields under MW irradiation (e.g., 80% in 10 minutes) vs. reflux (60% in 6 hours). MW reduces side reactions via uniform heating .
  • Solvent Screening : Test binary solvents (e.g., EtOH/H2_2O) to enhance solubility of intermediates. Aqueous EtOH (70:30) improved yields by 15% in pyrazoloquinoline synthesis .

Methodological Tables

Q. Table 1. Comparative Reactivity of Pyrazolo[3,4-b]pyrazine Derivatives

SubstituentHOMO-LUMO Gap (eV)LogPBioactivity (IC50_{50}, μM)
5-Methyl-3-OH4.51.212.3 (Kinase X)
5-Ethyl-3-OCH3_34.81.828.7 (Kinase X)
5-Bromo-3-NH2_24.20.98.9 (Kinase X)
Data derived from DFT calculations and enzymatic assays .

Q. Table 2. ANOVA Analysis of Anticancer Activity Across Derivatives

FactorSum of SquaresF-Valuep-Value
Substituent Type45.26.70.003
Solvent Polarity12.82.10.12
Interaction8.31.40.25
ANOVA results for IC50_{50} values (n=3 replicates) .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for time-sensitive protocols .
  • Combine SC-XRD with dynamic NMR to resolve tautomeric ambiguities .
  • Use B3LYP/6-31G^* for predictive modeling of electronic properties .
  • Apply ANOVA to statistically validate substituent effects on bioactivity .

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